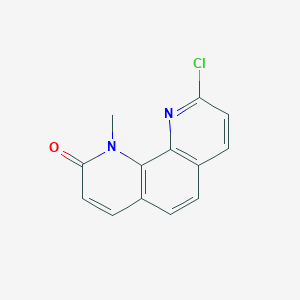
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Übersicht
Beschreibung
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, also known as 9-chloro-1-methyl-1,10-phenanthroline or CMMP, is a chemical compound belonging to the phenanthroline family of heterocyclic compounds. It is a colourless solid that has been studied for its potential applications in various scientific fields. CMMP is a versatile compound that has been used in a wide range of research applications, such as organic synthesis, catalysis, materials science, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Assignments
A study by Krapcho et al. (2009) delves into the synthesis of sulfur-bridged bis-1,10-phenanthroline macrocycles using 9-chloro-1,1-phenanthroline-2(1H)-thione. This research showcases the compound's utility in creating complex organic structures with potential applications in materials science and catalysis Krapcho et al., 2009.
DNA Binding and Biological Activity
Brodie et al. (2004) investigated the biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, demonstrating the compound's relevance in medicinal chemistry and its potential for developing new therapeutic agents Brodie et al., 2004.
Spin-crossover Complexes
Research by Naggert et al. (2015) on spin-crossover complexes involving functionalized 1,10-phenanthroline ligands highlights the compound's significance in the fabrication of smart materials that respond to external stimuli Naggert et al., 2015.
Redox-induced Structural Transformations
The study by Bernhard et al. (2002) on redox-induced reversible structural transformations in copper chelates based on phenanthroline derivatives emphasizes the compound's role in electrochemical applications and the development of switchable molecular devices Bernhard et al., 2002.
Ionic Liquid Crystals
Research by Cardinaels et al. (2011) on 1,10-phenanthrolinium ionic liquid crystals showcases the utility of phenanthroline derivatives in creating new materials with unique electro-optical properties, relevant for displays and sensor technology Cardinaels et al., 2011.
Eigenschaften
IUPAC Name |
9-chloro-1-methyl-1,10-phenanthrolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDYYVBJXXVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1C3=C(C=C2)C=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385865 | |
| Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
CAS RN |
29176-54-3 | |
| Record name | 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)
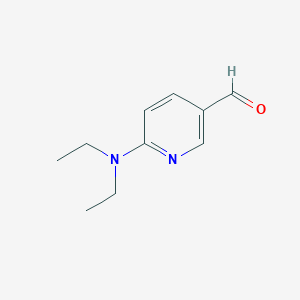
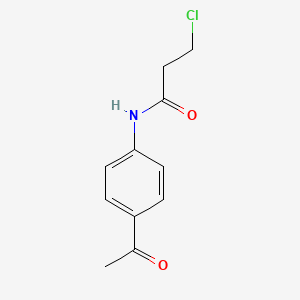
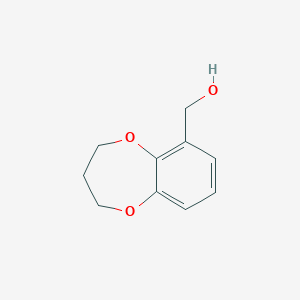
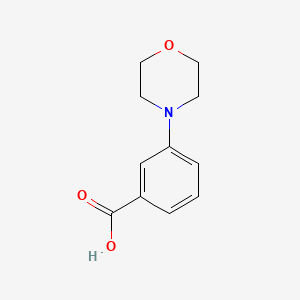
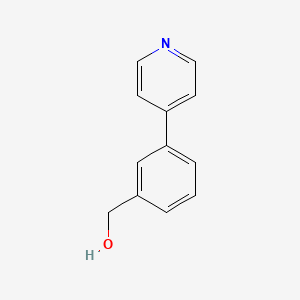
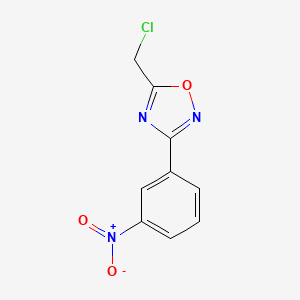
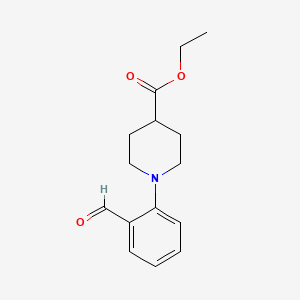
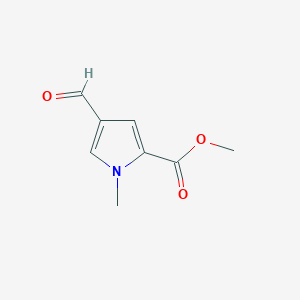
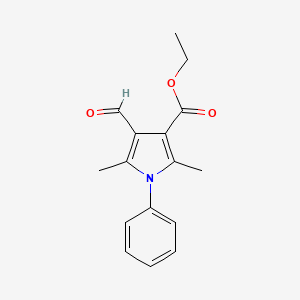
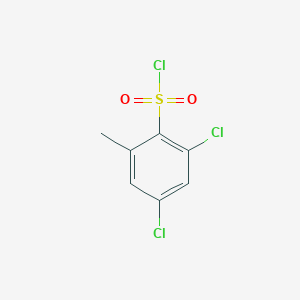
![3-[2,3-Di(benzyloxy)phenyl]propanenitrile](/img/structure/B1351254.png)
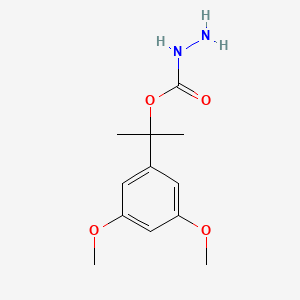
![[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate](/img/structure/B1351257.png)